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Compound of Interest

Compound Name: 2,2,2,4'-Tetrafluoroacetophenone

Cat. No.: B1329349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
α,α,α,4-Tetrafluoroacetophenone is a fluorinated organic compound of significant interest in

medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into

molecular scaffolds can profoundly influence a compound's physicochemical and

pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This

technical guide provides an in-depth overview of the chemical characteristics of α,α,α,4-

Tetrafluoroacetophenone, including its physical and chemical properties, spectral data, and

safety information. Detailed experimental protocols for its synthesis and purification are also

presented, alongside a discussion of its applications as a versatile building block in organic

synthesis.

Chemical and Physical Properties
α,α,α,4-Tetrafluoroacetophenone, also known as 4'-fluoro-2,2,2-trifluoroacetophenone, is a

halogenated ketone. Its key physical and chemical properties are summarized in the table

below. The presence of the trifluoromethyl group and the fluorine atom on the phenyl ring

significantly impacts its electronic properties and reactivity.
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Property Value Reference(s)

Molecular Formula C₈H₄F₄O

Molecular Weight 192.11 g/mol

Appearance Liquid

Melting Point 24-27 °C

Boiling Point 66-67 °C at 34 mmHg

Density 1.37 g/mL at 25 °C

Refractive Index (n20/D) 1.448

Flash Point 32 °C (89.6 °F) - closed cup

Spectral Data
The structural elucidation of α,α,α,4-Tetrafluoroacetophenone is supported by various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons. Due to the fluorine substitution at the para position, the aromatic region will

likely display a complex splitting pattern. The protons ortho to the fluorine will be split by the

fluorine and the adjacent aromatic proton, and the protons meta to the fluorine will be split by

the adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the

trifluoromethyl carbon, and the aromatic carbons. The carbon attached to the trifluoromethyl

group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic

carbons will also show coupling with the fluorine atom attached to the ring.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

characteristic absorption peaks are expected in the following regions:
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Wavenumber (cm⁻¹) Assignment

~1700 C=O (carbonyl) stretching

~1600, ~1500 C=C aromatic ring stretching

~1250 C-F stretching (aromatic)

1100-1200 C-F stretching (trifluoromethyl)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M+) would be observed at m/z = 192. Common

fragmentation patterns for acetophenones involve cleavage of the acyl group. Expected

fragments for α,α,α,4-Tetrafluoroacetophenone include:

[M - CF₃]⁺ (m/z = 123)

[4-fluorophenyl]⁺ (m/z = 95)

Experimental Protocols
Synthesis of α,α,α,4-Tetrafluoroacetophenone via
Grignard Reaction
This protocol describes a common method for the synthesis of fluorinated acetophenones

using a Grignard reagent.

Diagram: Synthesis Workflow
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Caption: A typical workflow for the synthesis of α,α,α,4-Tetrafluoroacetophenone.

Materials:

4-Bromofluorobenzene

Magnesium turnings

Anhydrous diethyl ether

Ethyl trifluoroacetate

Saturated aqueous ammonium chloride

Hydrochloric acid (1 M)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for eluent

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and

magnetic stirrer, add magnesium turnings.
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Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether dropwise to the

magnesium turnings. The reaction is initiated, and the mixture is refluxed until the

magnesium is consumed, forming the Grignard reagent (4-fluorophenylmagnesium bromide).

Cool the Grignard reagent solution to 0 °C in an ice bath.

Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to the Grignard

reagent with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2.

Separate the organic layer, and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purification
The crude α,α,α,4-Tetrafluoroacetophenone can be purified by column chromatography on

silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing

the pure product are collected and the solvent is evaporated to yield the purified compound.

Reactivity and Applications
α,α,α,4-Tetrafluoroacetophenone is a valuable building block in organic synthesis, particularly

for the introduction of the 4-fluorophenyl and trifluoromethyl moieties into more complex

molecules. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl

carbon highly electrophilic and susceptible to nucleophilic attack.

Its applications are prominent in the field of drug discovery and development. The incorporation

of fluorine can enhance the metabolic stability of drug candidates by blocking sites of oxidative
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metabolism. Furthermore, the 4-fluorophenyl group is a common substituent in many approved

drugs, where it can improve binding affinity to biological targets.

Diagram: Role in Drug Development
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Caption: The utility of α,α,α,4-Tetrafluoroacetophenone in the drug development pipeline.

Safety Information
α,α,α,4-Tetrafluoroacetophenone is a hazardous chemical and should be handled with

appropriate safety precautions in a well-ventilated fume hood.
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Hazard Description

GHS Pictograms Flame, Exclamation Mark

Signal Word Danger

Hazard Statements

H228: Flammable solidH315: Causes skin

irritationH319: Causes serious eye

irritationH335: May cause respiratory irritation

Precautionary Statements

P210: Keep away from heat/sparks/open

flames/hot surfaces. — No smoking.P261: Avoid

breathing

dust/fume/gas/mist/vapors/spray.P280: Wear

protective gloves/protective clothing

To cite this document: BenchChem. [α,α,α,4-Tetrafluoroacetophenone: A Comprehensive
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329349#4-tetrafluoroacetophenone-chemical-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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